2,3-Dihydro-2,2-dimethyl-7-benzofuranol

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dihydro-2,2-dimethyl-7-benzofuranol can be synthesized through the hydrolysis of carbofuran . The reaction involves the use of specific catalysts and solvents to facilitate the hydrolysis process. For example, the compound can be synthesized by reacting carbofuran with titanium isopropoxide (Ti(OiPr)4) or zirconium ethoxide (Zr(OEt)4) in toluene . The reaction yields dimers of [Ti(micro-ddbfo)2(ddbfo)6] and [Zr(ddbfo)3(EtOH)(micro-EtO)]2 .

Industrial Production Methods

In industrial settings, the synthesis of this compound involves the use of closed-loop reactors where the reaction conditions, such as temperature and pressure, are carefully controlled . The process typically includes steps like hydrolysis, solvent removal, and distillation to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-2,2-dimethyl-7-benzofuranol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can yield various reduced forms of the compound.

Substitution: The hydroxyl group in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as aminoalkanol derivatives .

Scientific Research Applications

Synthesis of 2,3-Dihydro-2,2-dimethyl-7-benzofuranol

The synthesis of this compound involves several methods, primarily focusing on its precursor compounds. Notable routes include:

- Thermal Rearrangement : The compound can be synthesized via the thermal rearrangement of 2-substituted 1,3-benzodioxoles in the presence of acid catalysts. This method has been documented in various patents, indicating its industrial relevance .

- Reactions with Catechol : Another synthesis pathway involves reacting catechol with methallyl halides to form Z-methallyloxyphenol, which is subsequently rearranged and cyclized to yield this compound .

Insecticide Precursors

One of the primary applications of this compound is as a precursor for insecticides. Specifically, it is used to synthesize benzofuranyl carbamate insecticides. These compounds have shown effectiveness in pest control and are crucial in agricultural practices .

Metabolite Analysis

This compound is also recognized as a metabolite formed during the hydrolysis of carbofuran, a widely used pesticide. Its analysis is essential for environmental monitoring and assessing pesticide degradation products in soil and water samples .

Case Study 1: Insecticide Development

A study highlighted the synthesis of this compound as a precursor for developing new insecticides with improved efficacy against common agricultural pests. The research demonstrated that formulations containing this compound significantly reduced pest populations while minimizing environmental impact compared to traditional insecticides .

Case Study 2: Environmental Monitoring

Research conducted on the degradation pathways of carbofuran in aquatic environments showed that monitoring levels of this compound could serve as an indicator of pesticide breakdown and potential ecological risks associated with pesticide use .

Mechanism of Action

The mechanism of action of 2,3-dihydro-2,2-dimethyl-7-benzofuranol involves its interaction with specific molecular targets and pathways. The compound can form complexes with metals like titanium and zirconium, which can influence its reactivity and biological activity . The exact molecular targets and pathways involved in its action are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Carbofuran: The parent compound from which 2,3-dihydro-2,2-dimethyl-7-benzofuranol is derived.

2,3-Dihydro-2,2-dimethylbenzofuran-7-ol: A closely related compound with similar chemical properties.

Uniqueness

This compound is unique due to its specific structure and reactivity. Its ability to form complexes with metals and undergo various chemical reactions makes it a valuable compound in scientific research and industrial applications .

Biological Activity

2,3-Dihydro-2,2-dimethyl-7-benzofuranol, also known as carbofuran 7-phenol, is a compound belonging to the coumaran class. It has garnered attention due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article synthesizes available research findings on the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

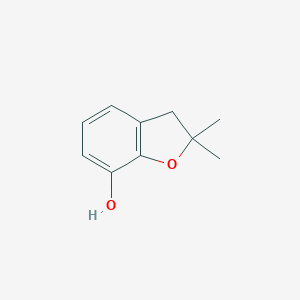

- Chemical Formula : C10H12O2

- Molecular Weight : 164.20 g/mol

- Structure : The compound features a benzofuran skeleton with a dihydrofuran moiety.

Synthesis

The synthesis of this compound can be achieved through various methods. One notable approach involves the reaction of isobutenylpyrocatechol in the presence of an organic sulfonic acid catalyst to yield high purity and yield .

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. Specifically:

- Gram-positive Bacteria : Compounds derived from this structure have shown effectiveness against various Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 μg/mL .

- Fungal Activity : Certain derivatives have also displayed antifungal activity against strains like Candida albicans and Candida parapsilosis, with MICs around 100 μg/mL .

| Compound Derivative | Activity Type | MIC (μg/mL) |

|---|---|---|

| Compound III | Antimicrobial (Gram+) | 50 |

| Compound VI | Antifungal | 100 |

The antimicrobial activity of these compounds appears to be influenced by structural modifications. The introduction of halogen atoms into the benzofuran structure enhances biological activity by altering membrane permeability and disrupting cellular functions in microbial cells .

Study on Antimicrobial Efficacy

In a comprehensive study published in 2010, researchers synthesized several derivatives of this compound and evaluated their antimicrobial properties against a panel of microorganisms. The findings indicated that certain halogenated derivatives not only inhibited bacterial growth but also exhibited synergistic effects when combined with existing antifungal agents like amiodarone .

Human Exposure and Metabolism

A study highlighted that this compound is not a naturally occurring metabolite but can be detected in individuals exposed to this compound or its derivatives. This finding emphasizes the need for further research into its safety profile and potential health impacts .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing aminoalkanol derivatives of 2,3-dihydro-2,2-dimethyl-7-benzofuranol?

Methodological Answer : The synthesis typically involves three steps:

Epoxidation : Reacting this compound with epichlorohydrin in the presence of anhydrous K₂CO₃ to form an epoxy ether intermediate .

Aminolysis : Opening the epoxide ring with primary/secondary amines (e.g., t-butylamine, piperazine derivatives) to yield amino alcohols. Reaction conditions (solvent, temperature) vary based on amine reactivity .

Purification : Recrystallization or column chromatography to isolate derivatives. Yields range from 54% to 98%, depending on substituent steric effects .

Key Data :

| Derivative | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|

| Compound 10 (t-butylamino) | 64 | 46–48 | |

| Compound 20 (benzyl-piperazinyl) | 61 | 87–88 |

Q. How is this compound characterized spectroscopically?

Methodological Answer :

- IR Spectroscopy : Key peaks include O–H stretching (~3400 cm⁻¹), C–O–C (benzofuran ring, ~1250 cm⁻¹), and N–H bending (~1600 cm⁻¹) for aminoalkanol derivatives .

- ¹H NMR : Distinct signals for dimethyl groups (δ 1.50 ppm, singlet), aromatic protons (δ 6.72–7.33 ppm), and OCH₂/CH₂N groups (δ 3.00–4.15 ppm) .

- X-ray Crystallography : Used to resolve molecular geometries (e.g., dihedral angles between benzofuran and piperazinyl groups in derivatives 16 , 18 , 20 ) .

Advanced Research Questions

Q. How does this compound function as a ligand in titanium/zirconium complexes for catalytic applications?

Methodological Answer :

- Coordination Chemistry : The hydroxyl group deprotonates to form aryloxide ligands. Titanium complexes (e.g., [Ti(μ-ddbfo)₂(ddbfo)₆]) are synthesized via direct reaction with Ti(OiPr)₄ or TiCl₄ in toluene .

- Catalytic Activity : These complexes initiate ring-opening polymerization (ROP) of cyclic esters (e.g., ε-caprolactone) and catalyze alkyne-aldehyde additions. Monomeric Ti complexes show higher activity than dimeric Zr analogs due to steric flexibility .

Contradiction Note :

Dimeric Zr complexes exhibit lower catalytic efficiency but greater thermal stability compared to Ti analogs. Researchers must optimize metal/ligand ratios for target reactions .

Q. What experimental strategies resolve contradictions in degradation pathways of carbofuran (a derivative of this compound)?

Methodological Answer :

- Degradation Pathways :

- Analytical Validation : Use LC-HRMS with internal standards (e.g., acetophenone) to quantify intermediates. Couple with ATR-FTIR for real-time monitoring of degradation kinetics .

Data Conflict Resolution :

Discrepancies in metabolite yields (e.g., phenol vs. formate derivatives) arise from pH-dependent reaction conditions. Controlled studies at pH 5–7 validate dominant pathways .

Q. How do structural modifications of this compound impact α-adrenolytic activity?

Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Piperazinyl Derivatives (e.g., 16 , 18 ): Substitution with fluorophenyl or benzyl groups enhances binding to α-adrenergic receptors. In vivo studies show reduced arterial blood pressure in rats (e.g., Compound 10 ) .

- Steric Effects : Bulky substituents (e.g., t-butyl) decrease bioavailability but improve receptor specificity.

- Experimental Design :

Key Finding :

Derivatives with a propyl-piperazinyl moiety (e.g., 20 ) show dual α-adrenolytic and anxiolytic activity, mimicking propranolol derivatives .

Methodological Challenges

Q. How to optimize HPLC conditions for quantifying this compound in environmental samples?

Methodological Answer :

- Column : C18 reverse-phase (5 μm, 250 mm × 4.6 mm).

- Mobile Phase : MeOH:H₂O (50:50) with 0.1% formic acid to enhance peak resolution .

- Detection : UV at 280 nm (ε = 1.2 × 10⁴ M⁻¹cm⁻¹) or ESI-MS in positive ion mode (m/z 164 [M+H]⁺) .

- Validation : Spike recovery tests (85–110%) and LOQ of 0.1 μg/L ensure reliability .

Q. What crystallographic techniques resolve conformational flexibility in aminoalkanol derivatives?

Methodological Answer :

Properties

IUPAC Name |

2,2-dimethyl-3H-1-benzofuran-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-10(2)6-7-4-3-5-8(11)9(7)12-10/h3-5,11H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJGPNUBJBMCRQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Record name | CARBOFURAN PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24024 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2027414 | |

| Record name | 2,3-Dihydro-2,2-dimethyl-7-benzofuranol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Carbofuran phenol is an odorless, white crystalline solid., White odorless solid; [CAMEO] | |

| Record name | CARBOFURAN PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24024 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Dihydro-2,2-dimethyl-7-benzofuranol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2969 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000002 [mmHg] | |

| Record name | 2,3-Dihydro-2,2-dimethyl-7-benzofuranol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2969 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1563-38-8 | |

| Record name | CARBOFURAN PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24024 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbofuran phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1563-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-2,2-dimethyl-7-benzofuranol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001563388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Benzofuranol, 2,3-dihydro-2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dihydro-2,2-dimethyl-7-benzofuranol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-2,2-dimethylbenzofuran-7-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIHYDRO-2,2-DIMETHYL-7-BENZOFURANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/772HS1899G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3-DIHYDRO-2,2-DIMETHYL-7-BENZOFURANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.